molecular formula C9H12N2O5S B2614978 N-ethyl-2-methoxy-5-nitrobenzenesulfonamide CAS No. 1094737-95-7

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide

Cat. No.: B2614978
CAS No.: 1094737-95-7
M. Wt: 260.26
InChI Key: SRGVOCCSQYZPAK-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C9H12N2O5S and a molecular weight of 260.27 g/mol . This compound is characterized by the presence of an ethyl group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-methoxy-5-nitrobenzenesulfonamide typically involves the nitration of N-ethyl-2-methoxybenzenesulfonamide. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the methoxy group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

N-ethyl-2-methoxy-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-3-10-17(14,15)9-6-7(11(12)13)4-5-8(9)16-2/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGVOCCSQYZPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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